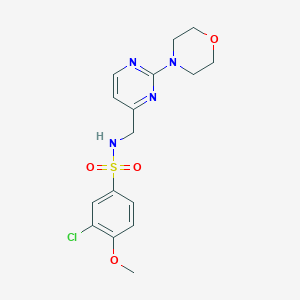![molecular formula C19H21FN6OS B2797764 3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-54-5](/img/structure/B2797764.png)
3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an organic compound featuring a unique structure due to its multi-functional groups. It combines elements like a fluoro-substituted benzamide, a pyrazolo[3,4-d]pyrimidin ring system, and a pyrrolidine moiety. Such a combination promises diverse reactivity and potential for applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin by preparing the core pyrazolo[3,4-d]pyrimidin ring, typically synthesized through cyclization reactions involving hydrazines and appropriate pyrimidine precursors.
Functionalization: : Introduce the pyrrolidin-1-yl group via nucleophilic substitution reactions.
Fluoro-substitution: : Employing fluorination agents like diethylaminosulfur trifluoride (DAST) for the selective introduction of the fluoro group.
Side Chain Addition: : Finally, attach the benzamide group through amide bond formation, typically using coupling agents like EDCI or HATU in the presence of a base.
Industrial Production Methods: Scaled-up production might involve continuous flow chemistry for better efficiency and control, with emphasis on the safe handling of hazardous reagents like fluorination agents and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential for oxidation of the methylthio group to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the nitro group to an amine using hydrogenation over palladium catalysts.
Substitution: : Nucleophilic aromatic substitution, especially facilitated by the electron-withdrawing fluoro group.
Common Reagents and Conditions
Oxidation: mCPBA, with conditions like ambient temperature in a chlorinated solvent.
Reduction: H2/Pd-C under mild pressure conditions.
Substitution: Sodium hydride (NaH) in aprotic solvents for deprotonation steps.
Major Products Formed
Oxidation products: Sulfoxides or sulfones from methylthio group.
Reduction products: Amines from nitro reductions.
Substitution products: Various substituted benzamides.
Scientific Research Applications
3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is significant in various fields:
Chemistry: : Used as a precursor in complex organic syntheses, owing to its multi-functional nature.
Medicine: : Exploration as a candidate for drug development, particularly for its interaction with specific receptors or enzymes.
Industry: : Potential use in materials science for the development of advanced materials with specific electronic or photochemical properties.
Mechanism of Action
The compound's mechanism of action is deeply tied to its molecular targets, which may include:
Enzyme Inhibition: : The pyrazolo[3,4-d]pyrimidin core can interact with ATP-binding sites, inhibiting kinases.
Receptor Binding: : The fluoro group can enhance binding affinity to certain receptors due to the electron-withdrawing effect, impacting signal transduction pathways.
Pathways Involved: : Modulation of signal transduction pathways, potentially influencing cellular proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its combination of a fluoro group and a pyrazolo[3,4-d]pyrimidin ring. This makes it uniquely potent in both reactivity and application potential.
Similar Compounds
3-chloro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3-bromo-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3-iodo-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These similar compounds offer insights into structure-activity relationships, helping refine the properties and applications of our target compound.
That's quite a deep dive. How's this approach for your article?
Properties
IUPAC Name |
3-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-8-2-3-9-25)15-12-22-26(17(15)24-19)10-7-21-18(27)13-5-4-6-14(20)11-13/h4-6,11-12H,2-3,7-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCCKWEOPBLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2797685.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2797686.png)



![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)


![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2797696.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid](/img/structure/B2797697.png)


